molecular formula C17H14BClO3 B8207308 (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid

(6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid

Cat. No.: B8207308
M. Wt: 312.6 g/mol
InChI Key: NOGLUGGTWZNFEZ-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both benzyloxy and chloronaphthalene groups in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-(benzyloxy)-5-chloronaphthalene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action for (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Naphthylboronic acid

Comparison: (6-(Benzyloxy)-5-chloronaphthalen-2-yl)boronic acid is unique due to the presence of both benzyloxy and chloronaphthalene groups, which provide distinct electronic and steric properties. This makes it particularly useful in specific Suzuki–Miyaura coupling reactions where these properties are advantageous .

Properties

IUPAC Name

(5-chloro-6-phenylmethoxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BClO3/c19-17-15-8-7-14(18(20)21)10-13(15)6-9-16(17)22-11-12-4-2-1-3-5-12/h1-10,20-21H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGLUGGTWZNFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=C(C=C2)OCC3=CC=CC=C3)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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